红铜

描述

Bronze Red is a naturally occurring pigment that has been used for centuries in a variety of applications, from art to cosmetics. It is a safe and non-toxic pigment that has been used in many different scientific and medical research applications. In recent years, Bronze Red has been used as a fluorescent probe for in vivo and in vitro studies to measure and monitor biological processes.

科学研究应用

艺术保护

红铜合金广泛用于室外雕塑。研究红铜的腐蚀行为,尤其是在城市工业环境中,对于艺术保护至关重要。 研究表明,腐蚀产物会在表面形成铜绿,既可以起到保护作用,也可以起到破坏作用 。了解铜绿的形成和生长,例如孔雀石和赤铜矿,有助于开发保护青铜艺术品完整性和外观的方法。

海洋腐蚀研究

在海洋环境中,红铜合金容易受到一种称为“青铜病”的腐蚀的侵蚀,其特征是形成三羟基氯化铜 。该领域的科学研究侧重于了解人工氯化铜绿的腐蚀行为,这对于保护暴露在海洋环境中的青铜雕塑和文物至关重要。

材料科学

对红铜合金的研究有助于材料科学,特别是在了解冶金性能和耐腐蚀性方面。 对四元青铜合金 (Cu–Zn–Sn–Pb) 的研究揭示了不同环境因素对腐蚀过程的影响以及合金成分的相应变化 .

文化遗产分析

对历史青铜文物(如汉代金银错青铜尊)的科学分析采用 X 射线荧光光谱 (XRF) 和扫描电子显微镜 (SEM) 等技术。 这些研究提供了关于制造技术、来源和保护状况的宝贵信息 .

工业应用

红铜合金因其机械性能和耐磨性和耐腐蚀性而在各个行业得到应用。 例如,硅青铜是一种红铜,由于其锌含量较低且耐用性增强,因此用于船体、泵、阀门和海洋齿轮 .

作用机制

Target of Action

Bronze Red, an amide class organic compound , is primarily used in the field of material science and art for its coloration properties

Result of Action

The primary result of Bronze Red’s action is the coloration of the material it is applied to. For instance, it is used in the creation of certain types of porcelain, where it contributes to the red coloration . The exact shade of red can vary depending on the specific formulation of Bronze Red and the firing conditions of the porcelain .

Action Environment

The action of Bronze Red can be influenced by various environmental factors. For instance, the firing temperature and duration can affect the final color produced in ceramics . In addition, Bronze Red, like other copper-based compounds, can undergo oxidation when exposed to air, resulting in a change in color . This is often seen as a patina that forms on the surface of bronze objects, which can range in color from green to red to black .

属性

IUPAC Name |

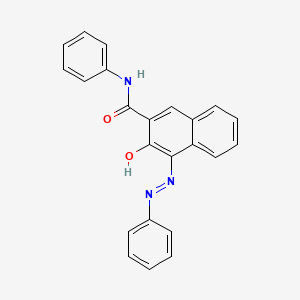

3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUHTVDGHDRPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652379 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3789-75-1 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical composition of Bronze Red pigment?

A1: While the exact chemical composition of Bronze Red is not explicitly provided in the papers, several clues suggest it likely involves metallic copper. One study mentions the use of a "bronze red agent" [], implying a pre-existing pigment. Another study analyzes ancient bronze compositions, noting variations in copper and tin content for different applications []. These findings suggest Bronze Red likely falls within the spectrum of copper-based pigments, potentially a copper oxide or a copper alloy.

Q2: Are there any spectroscopic data available for Bronze Red?

A2: Unfortunately, the provided research papers do not delve into detailed spectroscopic analysis of Bronze Red. To obtain such information, further research focusing on characterizing this specific pigment would be necessary.

Q3: How does the production method influence the properties of Bronze Red pigment?

A3: Research indicates that different production methods significantly impact the final pigment characteristics. One study highlights a "pollution-free low temperature" method for creating a Bronze Red pastel pigment []. This process utilizes quartz, feldspar, boric acid, alumina, lithium carbonate, calcium carbonate, magnesium oxide, and zirconium silicate, melted at specific temperatures and then mixed with a "bronze red agent." The resulting pigment exhibits a vibrant pink hue, high gloss, and excellent bonding properties with glaze []. Another study explores a supercritical antisolvent process for producing submicronic Bronze Red particles, emphasizing the influence of solvent choice (ethanol or acetone), temperature, pressure, and flow rate on particle size and morphology [].

Q4: What are the primary applications of Bronze Red pigment?

A4: The research papers primarily focus on Bronze Red as a pigment for artistic and decorative purposes. One study mentions its use in pastels, highlighting its ability to achieve a traditional decorative effect similar to the Bronze Red pastels of Jingdezhen []. Another study discusses its use in seal inks, demonstrating its prevalence in various Chinese provinces []. A patent describes incorporating Bronze Red into a halogen-free encapsulating material, suggesting potential applications in flame retardant materials [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)

![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)